Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
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Overview
Description
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H14F2O4 and a molecular weight of 236.21 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, along with two ester functional groups. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,5-difluorocyclohexane-1,3-dicarboxylic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.
Chemical Reactions Analysis
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols.
Fluorine Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate: This compound has an allyl group instead of hydrogen atoms at the 1-position, which can affect its reactivity and applications.
This compound: Similar in structure but may have different substituents or functional groups that alter its chemical properties.
The uniqueness of this compound lies in its specific fluorine substitution pattern and ester functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPQWNFHKWAXNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)(F)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728981 |
Source
|
Record name | Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296114-57-2 |
Source
|
Record name | Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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